2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
CAS No.: 2097973-33-4
Cat. No.: VC3155585
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097973-33-4 |
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Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 2-(1-ethyl-3-phenylpyrazol-4-yl)acetic acid |
Standard InChI | InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) |
Standard InChI Key | HYCLXJRXCACVTQ-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O |
Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid belongs to the class of pyrazole derivatives, which are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features:
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A pyrazole core with nitrogen atoms at positions 1 and 2
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An ethyl group attached to the N-1 position
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A phenyl ring at position 3
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An acetic acid functional group (−CH₂COOH) at position 4
This structural arrangement is similar to other pyrazole derivatives such as 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid, which has been documented in chemical databases . The key difference is the position of substituents and the presence of the ethyl group instead of a hydrogen at the N-1 position.
Physical and Chemical Properties
Based on structural analogies with similar compounds, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is expected to have the following properties:
Spectroscopic Characteristics
The compound would likely exhibit the following spectroscopic features:
IR Spectroscopy
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Carboxylic acid O-H stretch: 3300-2500 cm⁻¹
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C=O stretch: 1700-1725 cm⁻¹
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C=N stretch: 1600-1650 cm⁻¹
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C=C aromatic stretching: 1450-1600 cm⁻¹
¹H NMR Spectroscopy
Expected signals would include:
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Pyrazole C5-H: singlet at approximately δ 7.5-8.0 ppm
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Phenyl protons: multiplet at δ 7.2-7.8 ppm
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CH₂ of acetic acid: singlet at δ 3.5-4.0 ppm
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CH₂ of ethyl group: quartet at δ 4.0-4.5 ppm
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CH₃ of ethyl group: triplet at δ 1.3-1.5 ppm
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COOH: broad singlet at δ 10.0-13.0 ppm
These spectroscopic characteristics would be similar to those reported for related compounds such as 5-amino-3-(4-chlorophenyl)-1H-pyrazole and other pyrazole derivatives.
Synthesis Methodologies
General Synthetic Approaches
Based on synthetic routes for similar pyrazole compounds, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid could be synthesized through several approaches:
From Pyrazole-4-carbaldehydes
One potential approach would involve using 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a key intermediate:
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Formation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde through Vilsmeier-Haack reaction conditions
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Knoevenagel condensation with malonic acid or its derivatives
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Reduction of the resulting unsaturated acid to obtain the target compound
This approach is supported by the synthesis methodology described for similar compounds in the literature, where pyrazole-4-carbaldehydes are used as starting materials for various derivatives .
Direct Alkylation Method
Another potential synthetic route could involve:
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Synthesis of 3-phenyl-1H-pyrazole-4-acetic acid
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N-alkylation with ethyl iodide or ethyl bromide under basic conditions
This method is analogous to the synthesis of 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid, which involves reaction of the pyrazole with chloroacetic acid under basic conditions.
Optimized Synthesis Protocol
A proposed optimized synthesis protocol based on available literature would be:
Step 1: Preparation of 1-ethyl-3-phenyl-1H-pyrazole
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React phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound
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N-alkylate with ethyl bromide in the presence of a base (K₂CO₃ or NaH)
Step 2: Formylation to obtain 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Step 3: Conversion to acetic acid derivative
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Knoevenagel condensation with malonic acid
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Followed by selective reduction of the α,β-unsaturated bond
Green Chemistry Considerations
Modern synthetic approaches for pyrazole derivatives have moved toward more environmentally friendly conditions. PEG-400 has been used as an alternative to conventional solvents in the synthesis of related pyrazole compounds, as demonstrated in Method B for the synthesis of thiopyrano[2,3-d]pyrazole derivatives . This approach could be adapted for the synthesis of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid to improve sustainability and reduce environmental impact.
Biological and Pharmacological Properties
Structure-Activity Relationships
Pyrazole derivatives with substituents similar to those in 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid often demonstrate significant biological activities. Based on the data from related compounds, the following structure-activity relationships can be inferred:
Structural Element | Potential Contribution to Activity |
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Pyrazole core | Essential for biological activity; provides hydrogen bonding sites |
Phenyl at C-3 | Enhances lipophilicity and potential binding to hydrophobic pockets of target proteins |
Acetic acid at C-4 | Provides acidic functional group for ionic interactions with biological targets |
N-ethyl substitution | Modulates lipophilicity and may enhance blood-brain barrier penetration |
Antimicrobial Activity
Similar pyrazole derivatives have demonstrated significant antimicrobial properties. For instance, benzofuran-pyrazole-based compounds exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 μg/mL . By structural analogy, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid may possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory and Antioxidant Properties
Related pyrazole compounds have shown substantial anti-inflammatory effects, with some demonstrating HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . Additionally, certain pyrazole derivatives have exhibited strong antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52% . These findings suggest that 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid may also possess similar properties, making it a potential candidate for anti-inflammatory and antioxidant applications.
Enzyme Inhibition
Some pyrazole derivatives are known to inhibit specific enzymes. For example, compound 9 from the benzofuran-pyrazole series inhibited E. coli DNA gyrase B with an IC50 of 9.80 μM, comparable to ciprofloxacin . Given the structural similarities, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid might demonstrate enzyme inhibitory activities, particularly against bacterial topoisomerases or other enzymes involved in bacterial replication.
Structure Optimization and Future Directions
Structural Modifications for Enhanced Activity
Based on the structure-activity relationships of similar compounds, several modifications could be explored to enhance the activity of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid:
Computational Studies
Molecular docking studies could provide insights into the binding mode of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid with potential biological targets such as:
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Bacterial enzymes (DNA gyrase, topoisomerase IV)
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Inflammatory mediators (COX-2, 5-LOX)
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Antioxidant targets (free radicals, oxidative enzymes)
These studies would guide further structural optimization for specific therapeutic applications.
Pharmacokinetic Considerations
The carboxylic acid moiety in 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid may pose challenges for oral bioavailability due to ionization at physiological pH. Future studies should address:
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Pro-drug approaches to mask the carboxylic acid
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Formulation strategies to enhance absorption
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Assessment of plasma protein binding and tissue distribution
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Evaluation of metabolic stability and clearance pathways
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